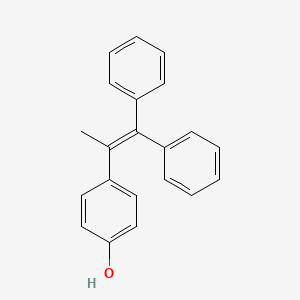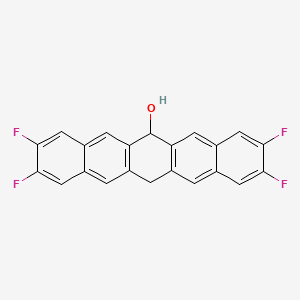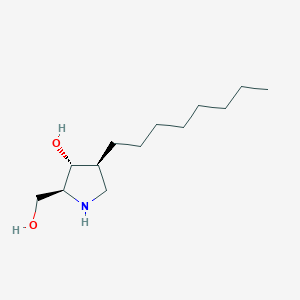![molecular formula C17H24N2O3S B12636815 4-[(Benzyloxy)methyl]-1-(propane-1-sulfonyl)piperidine-4-carbonitrile CAS No. 919284-66-5](/img/structure/B12636815.png)
4-[(Benzyloxy)methyl]-1-(propane-1-sulfonyl)piperidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Benzyloxy)methyl]-1-(propane-1-sulfonyl)piperidine-4-carbonitrile is a complex organic compound with a unique structure that includes a piperidine ring, a benzyloxy group, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Benzyloxy)methyl]-1-(propane-1-sulfonyl)piperidine-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, introduction of the benzyloxy group, and the addition of the sulfonyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
4-[(Benzyloxy)methyl]-1-(propane-1-sulfonyl)piperidine-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or amines.
Scientific Research Applications
4-[(Benzyloxy)methyl]-1-(propane-1-sulfonyl)piperidine-4-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 4-[(Benzyloxy)methyl]-1-(propane-1-sulfonyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and sulfonyl-containing molecules, such as:
- 4-(Pyrrolidin-1-yl)benzonitrile
- 1-(Benzyloxy)methyl-4-methoxybenzene
- 4-(Trifluoromethyl)benzenesulfonyl chloride
Uniqueness
4-[(Benzyloxy)methyl]-1-(propane-1-sulfonyl)piperidine-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar molecules.
Properties
CAS No. |
919284-66-5 |
|---|---|
Molecular Formula |
C17H24N2O3S |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
4-(phenylmethoxymethyl)-1-propylsulfonylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C17H24N2O3S/c1-2-12-23(20,21)19-10-8-17(14-18,9-11-19)15-22-13-16-6-4-3-5-7-16/h3-7H,2,8-13,15H2,1H3 |
InChI Key |
LRBABIAUYSHJHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(CC1)(COCC2=CC=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(4-piperidinyl)-](/img/structure/B12636735.png)
![5-(1-acetylpiperidin-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B12636737.png)


![Imidodicarbonic acid, 2-[3-[3-[4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]phenyl]-5-isoxazolyl]-5-[4-[(1-methylethyl)sulfonyl]phenyl]-2-pyrazinyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B12636750.png)
![(3aS,4R,9aS,9bR)-2-(4-chlorophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B12636754.png)

![(6S)-6-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B12636775.png)
![2-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12636778.png)
![Tert-butyl 2-(oxan-4-ylamino)-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-YL]benzoate](/img/structure/B12636797.png)

![Ethyl [3-(2-acetamidoethyl)-1-methyl-1H-indol-2-yl]acetate](/img/structure/B12636804.png)

![Methyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate](/img/structure/B12636812.png)
